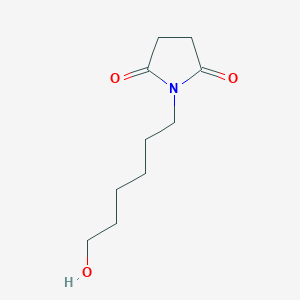
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a hydroxyhexyl group at the first position and a dione group at the second and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 6-bromohexanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromohexanol attacks the carbonyl carbon of pyrrolidine-2,5-dione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed
Oxidation: Formation of 1-(6-oxohexyl)pyrrolidine-2,5-dione or 1-(6-carboxyhexyl)pyrrolidine-2,5-dione.
Reduction: Formation of 1-(6-hydroxyhexyl)pyrrolidine-2,5-diol.
Substitution: Formation of 1-(6-halogenhexyl)pyrrolidine-2,5-dione or 1-(6-aminohexyl)pyrrolidine-2,5-dione.
Applications De Recherche Scientifique
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparaison Avec Des Composés Similaires
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Hydroxymethyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a hydroxyhexyl group.
1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents at the first position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
129051-85-0 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-(6-hydroxyhexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h12H,1-8H2 |
Clé InChI |
BIKMYXBBCSSQLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



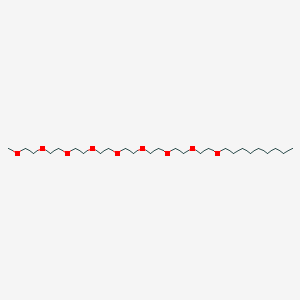

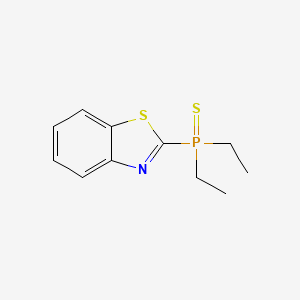

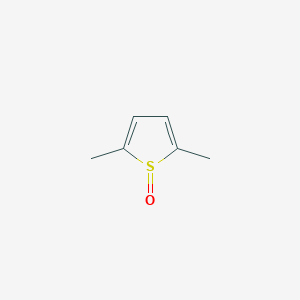

![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)



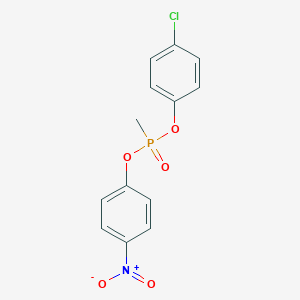
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
